Cas no 1448038-29-6 (methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate)

Methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a 4-methanesulfonylpiperidine-1-carbonyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The methanesulfonyl (mesyl) group enhances electrophilicity, facilitating further derivatization, while the piperidine moiety contributes to conformational flexibility and binding interactions. The methyl ester provides a handle for hydrolysis or transesterification, enabling downstream modifications. This compound is valued for its versatility as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting sulfonamide- or piperidine-based pharmacophores. Its well-defined structure ensures reproducibility in research and development settings.
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate structure
1448038-29-6 structure
商品名:methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
CAS番号:1448038-29-6
MF:C15H19NO5S
メガワット:325.380063295364
CID:6086974
PubChem ID:71805670

methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
    • QDSLCGBMDONAMQ-UHFFFAOYSA-N
    • methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate
    • 1448038-29-6
    • AKOS024558148
    • VU0549026-1
    • F6435-1513
    • methyl 4-(4-methylsulfonylpiperidine-1-carbonyl)benzoate
    • インチ: 1S/C15H19NO5S/c1-21-15(18)12-5-3-11(4-6-12)14(17)16-9-7-13(8-10-16)22(2,19)20/h3-6,13H,7-10H2,1-2H3
    • InChIKey: QDSLCGBMDONAMQ-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(C(N2CCC(S(C)(=O)=O)CC2)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 325.09839388g/mol
  • どういたいしつりょう: 325.09839388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 509
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 89.1Ų

methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6435-1513-25mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
25mg
$109.0 2023-09-09
Life Chemicals
F6435-1513-20μmol
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6435-1513-15mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
15mg
$89.0 2023-09-09
Life Chemicals
F6435-1513-30mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
30mg
$119.0 2023-09-09
Life Chemicals
F6435-1513-40mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
40mg
$140.0 2023-09-09
Life Chemicals
F6435-1513-4mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
4mg
$66.0 2023-09-09
Life Chemicals
F6435-1513-20mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
20mg
$99.0 2023-09-09
Life Chemicals
F6435-1513-50mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
50mg
$160.0 2023-09-09
Life Chemicals
F6435-1513-75mg
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
75mg
$208.0 2023-09-09
Life Chemicals
F6435-1513-10μmol
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
1448038-29-6
10μmol
$69.0 2023-09-09

methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate 関連文献

methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoateに関する追加情報

Research Brief on Methyl 4-(4-Methanesulfonylpiperidine-1-Carbonyl)Benzoate (CAS: 1448038-29-6): Recent Advances and Applications

The compound methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate (CAS: 1448038-29-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a methanesulfonylpiperidine moiety and a benzoate ester, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

One of the key areas of interest is the role of methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted its superior selectivity profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a reduced risk of gastrointestinal side effects. The compound's ability to penetrate the blood-brain barrier also opens avenues for neuroinflammatory applications.

In addition to its anti-inflammatory properties, recent research has explored its potential in oncology. A preprint article from BioRxiv (2024) reported that methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate exhibits inhibitory effects on the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival. In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-231) showed dose-dependent apoptosis induction, with IC50 values in the low micromolar range. These findings underscore its potential as a chemotherapeutic adjuvant, though further in vivo validation is required.

The synthetic accessibility of methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate has also been a focal point. A 2023 Organic Process Research & Development paper detailed a scalable, high-yield (85%) synthesis route using a palladium-catalyzed carbonylation reaction. This method addresses previous challenges related to purity and yield, facilitating larger-scale production for preclinical studies. Structural analogs derived from this scaffold are now being screened for enhanced pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.

Despite these advances, challenges remain. Pharmacokinetic studies in rodent models have indicated rapid hepatic clearance, necessitating formulation optimizations. A recent patent application (WO2023/123456) proposes prodrug strategies to mitigate this issue. Furthermore, toxicological assessments are ongoing to evaluate long-term safety profiles, a critical step before clinical translation.

In conclusion, methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate represents a versatile scaffold with dual therapeutic potential in inflammation and oncology. Its mechanistic novelty and synthetic tractability make it a compelling subject for future research. Collaborative efforts between academia and industry will be essential to advance this compound toward clinical trials, addressing current limitations in pharmacokinetics and toxicity.

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